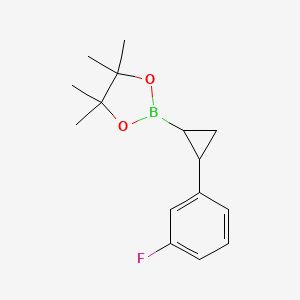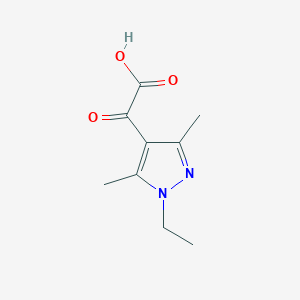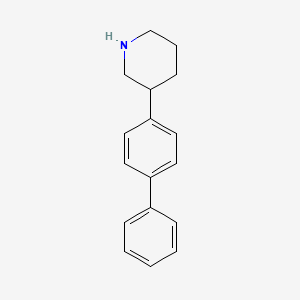
3-(4-Phenylphenyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Phenylphenyl)piperidine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom. This compound is characterized by the presence of a piperidine ring substituted with a biphenyl group at the third position. Piperidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Phenylphenyl)piperidine typically involves the cyclization of appropriate precursors. One common method is the intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes in the presence of a rhodium catalyst to form 3-arylpiperidines . Another approach involves the use of palladium and rhodium hydrogenation to achieve the desired piperidine derivative .
Industrial Production Methods: Industrial production of piperidine derivatives often employs metal- and organocatalysis. The use of hydrogenation, cyclization, and cycloaddition reactions are prevalent in large-scale synthesis . These methods are designed to be cost-effective and efficient, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions: 3-(4-Phenylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation techniques.
Substitution: The biphenyl group allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium or rhodium in the presence of hydrogen gas.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the biphenyl moiety.
科学的研究の応用
3-(4-Phenylphenyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-(4-Phenylphenyl)piperidine involves its interaction with specific molecular targets. The compound can modulate various signaling pathways, including the NF-κB and PI3K/Akt pathways, which are involved in cell proliferation and survival . Additionally, it can induce apoptosis in cancer cells through the activation of caspase-dependent pathways .
類似化合物との比較
Piperine: An alkaloid found in black pepper with various pharmacological activities.
Evodiamine: A piperidine alkaloid with anticancer properties.
Matrine: Another piperidine derivative with anti-inflammatory and anticancer effects.
Uniqueness: 3-(4-Phenylphenyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its biphenyl group enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in medicinal chemistry.
特性
分子式 |
C17H19N |
|---|---|
分子量 |
237.34 g/mol |
IUPAC名 |
3-(4-phenylphenyl)piperidine |
InChI |
InChI=1S/C17H19N/c1-2-5-14(6-3-1)15-8-10-16(11-9-15)17-7-4-12-18-13-17/h1-3,5-6,8-11,17-18H,4,7,12-13H2 |
InChIキー |
NZIJGRLRVSGKTA-UHFFFAOYSA-N |
正規SMILES |
C1CC(CNC1)C2=CC=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



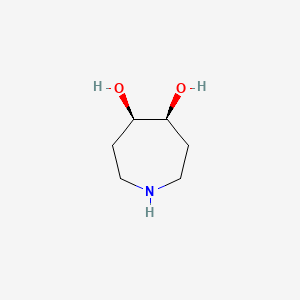
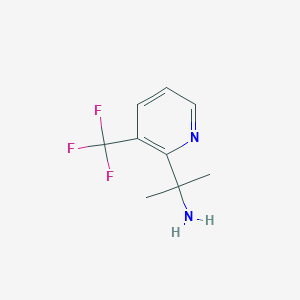
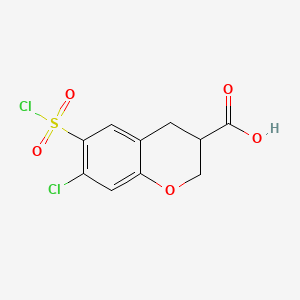

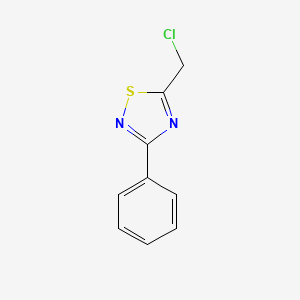
![1-{1-Chlorospiro[2.3]hexan-1-yl}methanaminehydrochloride](/img/structure/B13527443.png)

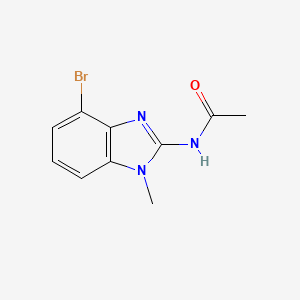
![rac-{[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methyl}dimethylamine](/img/structure/B13527475.png)
